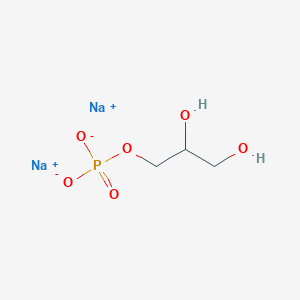
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
Übersicht
Beschreibung
The compound 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is a pyrimidinone derivative that has attracted attention due to its unique structure and potential for diverse chemical reactions and properties. Pyrimidinones are important heterocyclic compounds with a wide range of biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one derivatives involves a straightforward methodology, utilizing a selective O-alkylation reaction followed by nucleophilic heteroaromatic substitution and acidic hydrolysis (Font, Heras, & Villalgordo, 2002). This method provides a highly molecularly diverse set of 2,6-disubstituted 3,4-dihydropyrimidin-4(3H)-ones, showcasing the compound's versatility in synthesis.
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one derivatives has been examined, revealing interesting tautomeric equilibria and hydrogen bonding patterns essential for their chemical behavior and interaction with biological targets. Structural determinations are often achieved through X-ray crystallography, which provides insight into the electron density and molecular geometry of these compounds (Janković et al., 2018).
Chemical Reactions and Properties
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one participates in various chemical reactions, including amidoalkylation, which can produce mono-, di-, and trisubstituted products, reflecting the compound's reactivity and potential for generating diverse chemical entities (Novakov et al., 2020). Such reactions underscore the compound's utility in synthetic organic chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
Tautomeric Equilibrium and Nucleoside Analogues : The study of tautomeric properties of pyrimidine analogs like 6-amino-5-benzyl-3-methylpyrazin-2-one, a compound similar to 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one, is significant. These compounds can participate in nonstandard base pairs in nucleic acids, which may be beneficial in DNA and RNA polymerase systems (Voegel, von Krosigk, & Benner, 1993).
Synthesis Methodology : Research has developed an efficient methodology for synthesizing molecularly diverse 2,6-disubstituted 3,4-dihydropyrimidin-4(3H)-ones. This methodology involves selective O-alkylation reactions and nucleophilic heteroaromatic ipsosubstitution (Font, Heras, & Villalgordo, 2002).
Antiviral Properties : Derivatives of 3,4-dihydropyrimidin-4(3H)-ones have been synthesized and evaluated for their anti-HIV-1 activities. Among these, certain analogs exhibited potent anti-HIV-1 activity, suggesting their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Khalifa & Al-Omar, 2014).
Antioxidant Properties : 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one, another similar compound, has been found to inhibit free radical oxidation effectively, demonstrating its potential as an antioxidant (Grabovskiy, Grabovskaya, Antipin, & Kabal’nova, 2019).
Metal Complexation : Hydroxypyrimidinone derivatives have been investigated for their complexation properties with metal ions. These compounds can be immobilized on sepharose for sequestering metals, indicating their environmental applications (Esteves, Cachudo, Chaves, & Santos, 2005).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves identifying areas where further research is needed, such as improving the synthesis, finding new reactions, or discovering new biological activities.
I hope this information is helpful, and I encourage you to continue your study of chemistry! It’s a fascinating field with many exciting discoveries yet to be made.
Eigenschaften
IUPAC Name |
4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKGELCYBIBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350295 | |
| Record name | AC1LDWNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one | |
CAS RN |
1197-04-2 | |
| Record name | AC1LDWNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)











